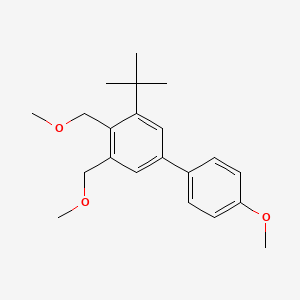
3-tert-Butyl-4'-methoxy-4,5-bis(methoxymethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to a benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Methoxymethylation: Introduction of methoxymethyl groups using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, replacing existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution may introduce new functional groups like halogens or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of biphenyl compounds on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a specialty chemical in the production of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-tert-Butylbiphenyl: A similar compound with a tert-butyl group but lacking the methoxy and methoxymethyl groups.
4-Methoxybiphenyl: A compound with a methoxy group but lacking the tert-butyl and methoxymethyl groups.
Uniqueness
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is unique due to the combination of its functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of tert-butyl, methoxy, and methoxymethyl groups can affect its solubility, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
923277-45-6 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-tert-butyl-2,3-bis(methoxymethyl)-5-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H28O3/c1-21(2,3)20-12-16(15-7-9-18(24-6)10-8-15)11-17(13-22-4)19(20)14-23-5/h7-12H,13-14H2,1-6H3 |
InChI-Schlüssel |
JTGKLARFVRVNOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1COC)COC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


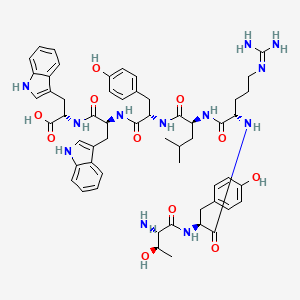


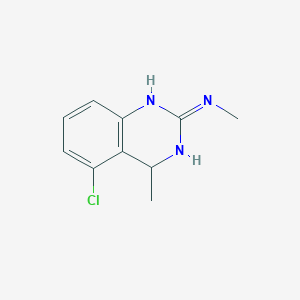
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)


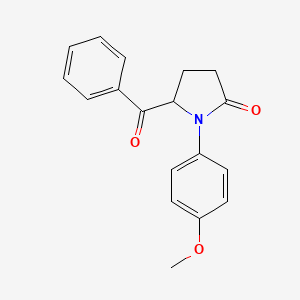
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)


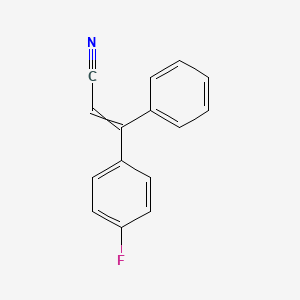
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)

